5-Aminoisothiazole-3-carboxylic acid
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Overview
Description
5-Aminoisothiazole-3-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-aminoisothiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with α-haloketones, followed by oxidation and cyclization steps. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Aminoisothiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products: The major products formed from these reactions include various substituted isothiazoles, nitroso derivatives, and reduced alcohols or aldehydes .
Scientific Research Applications
5-Aminoisothiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research has shown its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-aminoisothiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound can also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis .
Comparison with Similar Compounds
2-Aminothiazole: Another heterocyclic compound with similar biological activities, including anticancer and antimicrobial properties.
5-Amino-3-methyl-isoxazole-4-carboxylic acid: Used in peptide synthesis and exhibits various biological activities.
Uniqueness: 5-Aminoisothiazole-3-carboxylic acid is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functional groups (amino and carboxylic acid) provide versatility in synthetic applications and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C4H4N2O2S |
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Molecular Weight |
144.15 g/mol |
IUPAC Name |
5-amino-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4N2O2S/c5-3-1-2(4(7)8)6-9-3/h1H,5H2,(H,7,8) |
InChI Key |
ZUQLZDQZGSSWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1C(=O)O)N |
Origin of Product |
United States |
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